Butanedioic acid, sulfo-, 4-(2-ethylhexyl) 1-methyl ester, sodium salt is a chemical compound classified as a dialkyl sulfosuccinate salt. Its molecular formula is with a molecular weight of approximately 444.56 g/mol. This compound is primarily used for its surfactant properties, which allow it to reduce surface tension and enhance the solubility of various substances in both pharmaceutical and industrial applications.
The compound is synthesized through the esterification of sulfosuccinic acid with 2-ethylhexanol, resulting in a structure that features two ester linkages, making it sensitive to hydrolysis. The sodium salt form increases its solubility in water, which is crucial for its functional applications . It is recognized under various chemical identifiers, including the CAS number 83930-07-8.
The synthesis of butanedioic acid, sulfo-, 4-(2-ethylhexyl) 1-methyl ester, sodium salt typically follows these steps:
The reaction can be represented as follows:
This process ensures a high yield of the desired compound while maintaining the integrity required for its applications.
The molecular structure of butanedioic acid, sulfo-, 4-(2-ethylhexyl) 1-methyl ester, sodium salt features:
CCCCC(CC)COC(=O)C(CC(=O)OC)S(=O)(=O)[O-].[Na+]
These structural features contribute to its effectiveness as a surfactant and emulsifier in various formulations.
Butanedioic acid, sulfo-, 4-(2-ethylhexyl) 1-methyl ester, sodium salt can undergo several chemical reactions:
Common reagents used in these reactions include acids or bases for hydrolysis and oxidizing agents like potassium permanganate for oxidation processes.
The primary mechanism by which butanedioic acid, sulfo-, 4-(2-ethylhexyl) 1-methyl ester, sodium salt exerts its effects is through its surfactant properties. It reduces the surface tension of liquids by aligning at the interface between water and oil, thus stabilizing emulsions and enhancing the solubilization of hydrophobic compounds. This property makes it particularly valuable in formulations where mixing of immiscible liquids is required.
These properties are essential for understanding how this compound behaves in different applications and environments .
Butanedioic acid, sulfo-, 4-(2-ethylhexyl) 1-methyl ester, sodium salt has diverse applications across several fields:
Its unique properties make it an invaluable component in formulations requiring enhanced solubility and stability.
CAS No.: 54-28-4
CAS No.: 151436-49-6
CAS No.:
CAS No.: 92751-21-8
CAS No.: 94720-08-8